[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid
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Overview
Description
[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid is a complex organic compound that features a chlorophenyl group, a carbonyl group, an amino group, and a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to form 4-chlorobenzoic acid. This is followed by the formation of 4-chlorobenzoyl chloride through reaction with thionyl chloride. The next step involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylthiol to form the intermediate compound, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide
Uniqueness
[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C15H12ClNO3S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorobenzoyl)amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-11-3-1-10(2-4-11)15(20)17-12-5-7-13(8-6-12)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
MINUADKIDYBZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SCC(=O)O)Cl |
Origin of Product |
United States |
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